High Potency and Receptor Binding Stoichiometry of AIP-I at AgrC-I
AIP-I activates its cognate receptor AgrC-I with high potency (EC50 = 3.21 nM) and binds in a defined 2:2 stoichiometry, a distinct molecular interaction from that of AIP-II [1][2]. This contrasts with the antagonist peptide AIP-II, which functions as an inverse agonist at AgrC-I and does not share this activation-associated binding mode [2].
| Evidence Dimension | Receptor activation potency (EC50) and binding stoichiometry |
|---|---|
| Target Compound Data | EC50 = 3.21 nM; binds AgrC-I noncooperatively in a 2:2 stoichiometry |
| Comparator Or Baseline | AIP-II (AgrC-II agonist): EC50 = 40.9 nM at cognate receptor; acts as inverse agonist at AgrC-I |
| Quantified Difference | Approximately 12.7-fold higher potency for AIP-I at its cognate receptor compared to AIP-II at its own cognate receptor; divergent receptor binding outcomes at AgrC-I |
| Conditions | *S. aureus* GFP reporter gene fusion assays in group I *agr* strain for EC50; reconstituted AgrC-I in nanoscale lipid bilayer discs for stoichiometry |
Why This Matters
The defined high potency and unique binding stoichiometry are critical for reproducible *agr* system activation studies, providing a baseline that synthetic analogs must meet or exceed.
- [1] Tal-Gan Y, Ivancic M, Cornilescu G, Cornilescu CC, Blackwell HE. Structural characterization of native autoinducing peptides and abiotic analogues reveals key features essential for activation and inhibition of an AgrC quorum sensing receptor in Staphylococcus aureus. J Am Chem Soc. 2013;135(49):18436-44. (Table 3). doi:10.1021/ja407533e. View Source
- [2] Wang B, Muir TW. Activation and inhibition of the receptor histidine kinase AgrC occurs through opposite helical transduction motions. Mol Cell. 2014;53(6):929-40. doi:10.1016/j.molcel.2014.02.017. View Source
